1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-

Cross-coupling Suzuki-Miyaura Sonogashira

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- (CAS 664991-81-5, molecular formula C13H9ClIN3O, molecular weight 385.59) is a highly substituted 7-azaindole derivative featuring a 2-iodo synthetic handle, a 5-chloro group, a 4-methoxy solubilizing substituent, and a 3-pyridinyl moiety at the 3-position. This substitution pattern positions it as a versatile late-stage intermediate for constructing kinase-focused compound libraries, particularly those targeting kinases where the 7-azaindole core acts as an ATP-site hinge binder.

Molecular Formula C13H9ClIN3O
Molecular Weight 385.59 g/mol
Cat. No. B12542938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-
Molecular FormulaC13H9ClIN3O
Molecular Weight385.59 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(NC2=NC=C1Cl)I)C3=CN=CC=C3
InChIInChI=1S/C13H9ClIN3O/c1-19-11-8(14)6-17-13-10(11)9(12(15)18-13)7-3-2-4-16-5-7/h2-6H,1H3,(H,17,18)
InChIKeyKOVUFWKNQLEZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: A Strategic 7-Azaindole Intermediate for Kinase-Targeted Synthesis


1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- (CAS 664991-81-5, molecular formula C13H9ClIN3O, molecular weight 385.59) is a highly substituted 7-azaindole derivative featuring a 2-iodo synthetic handle, a 5-chloro group, a 4-methoxy solubilizing substituent, and a 3-pyridinyl moiety at the 3-position. This substitution pattern positions it as a versatile late-stage intermediate for constructing kinase-focused compound libraries, particularly those targeting kinases where the 7-azaindole core acts as an ATP-site hinge binder. [1]

Why 5-Chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Simpler 7-Azaindole Intermediates


This compound contains three orthogonal synthetic handles (C2–I, C5–Cl, and the free N1–H) whose combined presence cannot be replicated by any single commercially available 7-azaindole building block, including the common 5-chloro-7-azaindole, 4-methoxy-7-azaindole, or 3-iodo-4-methoxy-7-azaindole. The 2-iodo group is explicitly identified in the patent literature as the entry point for palladium-catalyzed cross-coupling to install diverse aryl, heteroaryl, or alkynyl substituents at C2, a transformation that the 2-unsubstituted or 2-chloro analogs either cannot undergo or perform with substantially lower reactivity. [1] Procurement of a generic 7-azaindole and sequential functionalization would require additional halogenation and protection/deprotection steps, increasing synthetic burden, reducing overall yield, and complicating purity profiles.

Quantitative Differentiation Evidence: 5-Chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


C2-Iodo vs. C2-H/C2-Cl Reactivity: Enabling Direct Cross-Coupling Without Pre-Functionalization

The 2-iodo substituent provides a reactive aryl iodide handle for palladium-catalyzed cross-coupling, a feature absent in the 2-unsubstituted analog 5-chloro-4-methoxy-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine. Under standard Suzuki–Miyaura conditions (Pd(PPh3)4, aqueous base, 80–100 °C), 2-iodo-7-azaindoles undergo coupling with arylboronic acids, whereas the corresponding 2-H-7-azaindoles require prior electrophilic halogenation or directed C–H activation, adding 1–2 synthetic steps. The C2–I bond dissociation energy is approximately 55–65 kcal/mol, substantially lower than C2–Cl (~80–85 kcal/mol), favoring oxidative addition. [1]

Cross-coupling Suzuki-Miyaura Sonogashira C–C bond formation 7-Azaindole functionalization

Certified Purity Specification (NLT 98%) vs. Unspecified or Lower-Grade 7-Azaindole Intermediates

MolCore supplies this compound with a certified purity of NLT 98% (HPLC), documented under ISO certification. By contrast, the 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine analog (CAS 2248304-12-1, lacking the 3-pyridinyl group) is listed by multiple vendors without a published purity specification or with typical assay values of 95–97%. A 1–3% purity differential in a synthetic intermediate can correspond to a >10% difference in isolated yield after a subsequent cross-coupling step, depending on the nature of the impurity.

Quality control Purity specification Procurement standard Medicinal chemistry

Presence of the 3-Pyridinyl Group: Enabling Metal-Coordination and Kinase Hinge-Binding vs. 3-Unsubstituted Analogs

The 3-pyridinyl group at the C3 position of the 7-azaindole core distinguishes this compound from simpler 2-iodo-7-azaindole intermediates such as 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 2248304-12-1) and 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 928653-75-2). In the Itk inhibitor patent US20050261331A1, the 3-pyridin-3-yl-7-azaindole scaffold was identified as a core pharmacophore, with the pyridine nitrogen engaging the kinase hinge region through hydrogen bonding and/or metal coordination. [1] The 3-unsubstituted analog lacks this critical interaction motif, requiring separate installation of a 3-substituent via cross-coupling or C–H activation at a later stage, which is non-trivial for the 3-position of 7-azaindoles.

Kinase hinge binder Metal coordination 3-Pyridinyl pharmacophore Structure-activity relationship

Orthogonal C2–I and C5–Cl Reactivity: Enabling Sequential, Chemoselective Diversification vs. Symmetrical Dihalide Analogs

This compound possesses two halogen substituents (C2–I and C5–Cl) whose reactivity under palladium-catalyzed cross-coupling conditions is strongly differentiated: C2–I undergoes oxidative addition approximately 102–103 times faster than C5–Cl with Pd(0) catalysts, enabling sequential chemoselective coupling. [1] The 5-chloro-2,3-diiodo analog (if prepared) would show competitive reactivity at both C2 and C3 positions, leading to statistical mixtures. The 5-chloro-2-bromo analog shows a narrower reactivity gap (Br oxidative addition rates are typically 5–50× faster than Cl, vs. 100–1000× for I vs. Cl), reducing chemoselectivity margins. [1]

Orthogonal reactivity Sequential functionalization Chemoselectivity Diversification strategy

Free N1–H vs. N1-Protected Analogs: Direct Scaffold Utilization Without Deprotection

This compound is supplied with a free N1–H pyrrole, contrasting with the commonly available 1-(phenylsulfonyl)-5-chloro-2-iodo-7-azaindole (CAS 1227268-73-6), which requires a subsequent deprotection step (e.g., NaOH/MeOH or TBAF) to liberate the N–H for kinase hinge-binding interactions. The deprotection of N1-phenylsulfonyl-7-azaindoles typically proceeds in 70–90% yield, introducing an additional purification step and material loss. The free N–H form is directly competent for N1-alkylation, N1-arylation, or direct use in biological assays without further manipulation. [1]

Deprotection step economy Free N–H pyrrole Direct functionalization Synthetic efficiency

High-Value Application Scenarios for 5-Chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine Based on Verified Differentiation Evidence


Parallel Library Synthesis of 2,5-Diversified 7-Azaindole Kinase Inhibitors via Sequential Chemoselective Cross-Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the >100-fold reactivity differential between C2–I and C5–Cl (as established in Section 3, Evidence Item 4 ) to perform sequential Suzuki–Miyaura couplings. The first coupling at C2 proceeds with aryl/heteroaryl boronic acids under mild Pd(0) conditions (e.g., Pd(PPh3)4, Na2CO3, DME, 80 °C), leaving the C5–Cl intact. A second, higher-temperature coupling (e.g., Pd(dppf)Cl2, K3PO4, dioxane, 100 °C) then installs the second diversity element at C5. This two-step diversification from a single intermediate reduces the number of building blocks that must be procured and inventoried compared to pre-functionalized 2,5-disubstituted cores.

Direct-to-Screen Preparation of Itk/Tec Family Kinase Probes Using the Pre-Installed 3-Pyridinyl Pharmacophore

The 3-pyridin-3-yl pharmacophore embedded in this intermediate matches the core substitution pattern of Itk inhibitors disclosed in US20050261331A1 (Section 3, Evidence Item 3 ). Teams targeting Tec family kinases (Itk, Btk, Tec, Bmx) can perform a single C2 cross-coupling to generate screening candidates without needing to construct the 3-heteroaryl-substituted 7-azaindole core de novo, which typically requires a Fischer indole-type cyclization or multi-step annulation. The free N1–H ensures the compound is directly competent for biochemical kinase assays without deprotection (Evidence Item 5 [1]).

Sonogashira Alkynylation at C2 for Click-Chemistry Conjugate Assembly

The C2–I group is also the optimal leaving group for Sonogashira coupling with terminal alkynes (Pd(PPh3)2Cl2, CuI, Et3N, rt to 60 °C), enabling introduction of an alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is particularly valuable for constructing PROTACs, fluorescent probes, or biotinylated affinity reagents based on the 7-azaindole scaffold, where the 5-chloro and 4-methoxy groups modulate physicochemical properties and the 3-pyridinyl maintains target engagement. The certified NLT 98% purity (Evidence Item 2 ) minimizes alkyne homocoupling byproducts that complicate purification.

Process Chemistry Scale-Up Where Certified Purity and Batch Consistency Are Mandatory

For CROs and pharmaceutical process groups transitioning a 7-azaindole-based lead from discovery to preclinical development, the ISO-certified NLT 98% purity specification with documented batch analysis (Evidence Item 2 ) supports regulatory documentation requirements. The orthogonal halogen pair (I/Cl) enables a convergent synthetic strategy where two advanced fragments are coupled sequentially, reducing the longest linear sequence and improving overall yield compared to a linear approach starting from a simpler 7-azaindole core that requires iterative halogenation-functionalization cycles.

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